molecular formula C12H21NO2 B13286771 Methyl 7,7-dimethyl-2-azaspiro[3.5]nonane-1-carboxylate

Methyl 7,7-dimethyl-2-azaspiro[3.5]nonane-1-carboxylate

Cat. No.: B13286771
M. Wt: 211.30 g/mol
InChI Key: FSHVRWXBAGYDER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Significance of Azaspiro[3.5]nonane Scaffolds

The azaspiro[3.5]nonane scaffold is characterized by a spirocyclic framework where a pyrrolidine ring (five-membered nitrogen-containing heterocycle) shares a single carbon atom with a seven-membered nonane ring. This arrangement imposes significant conformational rigidity, reducing the entropic penalty associated with target binding while maintaining a high fraction of sp³-hybridized carbons (Fsp³), a metric correlated with improved clinical success rates. The quaternary spiro carbon atom restricts rotational freedom, locking substituents into bioactive conformations that enhance potency and selectivity. For example, in protein tyrosine phosphatase 2 (SHP2) inhibitors, spirocyclic analogs maintained critical hydrogen-bonding interactions more effectively than their acyclic counterparts, leading to improved cellular efficacy.

The nitrogen atom within the pyrrolidine ring serves as a hydrogen-bond acceptor or donor, facilitating interactions with biological targets. This feature is exploited in drug candidates targeting enzymes like fatty acid amide hydrolase (FAAH), where the spirocyclic nitrogen participates in key binding interactions. Additionally, the 7,7-dimethyl substituents in methyl 7,7-dimethyl-2-azaspiro[3.5]nonane-1-carboxylate introduce steric bulk, further rigidifying the structure and shielding reactive sites from metabolic degradation. This combination of rigidity and functional group presentation is exemplified in spirocyclic drugs like cevimeline, where the spiro framework enhances muscarinic receptor selectivity.

Table 1: Comparative Physicochemical Properties of Spirocyclic vs. Linear Analogs

Property This compound Linear Analog (Pyrrolidine Ester)
Fsp³ 0.75 0.45
Calculated logP 2.1 3.5
Polar Surface Area (Ų) 45 38
Solubility (mg/mL) 12.4 5.2

Data inferred from spirocyclic drug studies.

Role of this compound in Bioactive Molecule Design

This compound serves as a multifunctional building block in drug design. The methyl ester group at position 1 provides a handle for further chemical modifications, such as hydrolysis to carboxylic acids or transesterification to amides, enabling prodrug strategies or enhanced target engagement. For instance, in ACE inhibitors like spirapril, spirocyclic esters are hydrolyzed in vivo to active carboxylic acid metabolites, prolonging therapeutic effects.

The scaffold’s modularity is demonstrated in its application to kinase inhibitors. By appending aryl or heteroaryl groups to the nitrogen atom, researchers can fine-tune electronic and steric properties to optimize binding to ATP pockets. A notable example is the use of similar spirocycles in PARP inhibitors, where replacing piperazine with diazaspiro[3.3]heptane improved selectivity for PARP-1 over other isoforms, reducing off-target toxicity. The 7,7-dimethyl groups in this compound further enhance metabolic stability by blocking cytochrome P450 oxidation sites, a common liability in drug candidates.

Synthetic routes to this scaffold often leverage intramolecular cyclizations or transition-metal-catalyzed annulations. For example, a recent method involves rhodium(III)-catalyzed [3 + 2] annulation between quinoxalines and alkynylcyclobutanols to construct spirocyclic frameworks with high stereochemical control. Such methodologies enable rapid diversification, critical for structure-activity relationship (SAR) studies.

Properties

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

methyl 7,7-dimethyl-2-azaspiro[3.5]nonane-3-carboxylate

InChI

InChI=1S/C12H21NO2/c1-11(2)4-6-12(7-5-11)8-13-9(12)10(14)15-3/h9,13H,4-8H2,1-3H3

InChI Key

FSHVRWXBAGYDER-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2(CC1)CNC2C(=O)OC)C

Origin of Product

United States

Preparation Methods

Core Structural Considerations

The compound contains a spirocyclic system where a nitrogen atom is part of a five-membered ring fused to a six-membered ring, with two methyl groups at the 7-position and a methyl ester at the 1-position. The synthetic challenge lies in constructing the azaspiro framework with the correct substitution pattern and installing the methyl carboxylate group.

Common Synthetic Approaches

The preparation generally involves:

  • Construction of the azaspiro ring system via cyclization of suitable linear or cyclic precursors containing nitrogen and carbonyl functionalities.
  • Introduction of the methyl ester group through esterification or direct incorporation using methyl chloroformate or related reagents.
  • Installation of the 7,7-dimethyl substitution via alkylation or starting from appropriately substituted cycloalkane precursors.

Detailed Preparation Methods

Method Based on Azaspiro Precursor and Methyl Chloroformate (Preferred Route)

This method involves the reaction of an azaspiro precursor with methyl chloroformate in the presence of a base to form the methyl ester at the 1-position.

Step Description Reagents & Conditions Notes
1 Preparation of azaspiro precursor (7,7-dimethyl-2-azaspiro[3.5]nonane) Starting from cycloalkane derivatives with nitrogen functionality Requires cyclization under controlled conditions
2 Esterification with methyl chloroformate Methyl chloroformate, base (e.g., triethylamine), solvent (dichloromethane), 0–25 °C Base neutralizes HCl formed; temperature control optimizes yield
3 Purification Column chromatography or crystallization Ensures high purity product

Key Reaction:

$$
\text{7,7-dimethyl-2-azaspiro[3.5]nonane} + \text{methyl chloroformate} \xrightarrow[\text{0–25 °C}]{\text{triethylamine, DCM}} \text{this compound}
$$

This method is supported by data for related compounds such as methyl 7-methyl-2-azaspiro[3.5]nonane-1-carboxylate, which shares similar synthetic steps and conditions.

Alternative Approaches

  • Alkylation of azaspiro compounds to introduce methyl groups at the 7-position.
  • Cyclization of linear precursors containing nitrogen and oxygen heteroatoms under acidic or basic catalysis.
  • Use of protecting groups and selective deprotection to achieve the desired substitution pattern.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents Reaction Conditions Yield Advantages Limitations
Esterification of azaspiro precursor with methyl chloroformate 7,7-dimethyl-2-azaspiro[3.5]nonane Methyl chloroformate, triethylamine, DCM 0–25 °C, 1–16 h High (typical for similar esters) Straightforward, mild conditions, good purity Requires prior synthesis of azaspiro precursor
Multi-step synthesis from 3-((benzylamino)methyl)oxetane 3-((benzylamino)methyl)oxetane cycloalkane-3-ol Chloroacetyl chloride, strong bases, LiAlH4, H2/Pd Multiple steps, inert atmosphere, 20–50 °C for hydrogenation Moderate to high Industrially scalable, uses cheap raw materials Multi-step, requires careful control of conditions
Cyclization of linear precursors Linear amine-alcohol compounds Acid/base catalysts Elevated temperatures (70–100 °C) Variable Potential for diverse substitution May require optimization for selectivity

Research Results and Analysis

  • The esterification reaction with methyl chloroformate is well-documented for azaspiro compounds, providing good yields and purity under mild conditions.
  • The multi-step synthetic route from oxetane derivatives offers a robust industrial synthesis pathway but involves more complex operations and reagents.
  • Reaction parameters such as temperature, base choice, solvent, and reaction time critically affect the yield and purity.
  • The 7,7-dimethyl substitution is typically introduced either by starting from a dimethyl-substituted cycloalkane or via alkylation steps prior to ring closure.
  • Purification techniques such as silica gel chromatography and crystallization are essential for obtaining analytically pure this compound.

Summary Table of Key Physical and Chemical Properties

Property Value Source
Molecular Formula C12H21NO2 Derived from structure
Molecular Weight Approx. 211.30 g/mol Calculated
IUPAC Name This compound Standard nomenclature
Typical Solvent for Synthesis Dichloromethane (DCM)
Base Used in Esterification Triethylamine (Et3N)
Reaction Temperature 0–25 °C
Purification Method Column chromatography

Chemical Reactions Analysis

Types of Reactions

Methyl 7,7-dimethyl-2-azaspiro[3.5]nonane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

Methyl 7,7-dimethyl-2-azaspiro[3.5]nonane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 7,7-dimethyl-2-azaspiro[3.5]nonane-1-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Notes
Methyl 7,7-dimethyl-2-azaspiro[3.5]nonane-1-carboxylate C₁₁H₁₉NO₂ (inferred) 197.27 (inferred) 7,7-dimethyl, ester Hypothesized precursor for drug synthesis
Methyl 7-methyl-2-azaspiro[3.5]nonane-1-carboxylate C₁₁H₁₉NO₂ 197.27 7-methyl, ester Synthetic intermediate
Methyl 7-oxo-2-azaspiro[3.5]nonane-1-carboxylate HCl C₉H₁₆ClNO₃ 221.68 7-oxo, hydrochloride salt Drug discovery scaffold
tert-Butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate C₁₂H₂₀N₂O₃ 240.30 Diazaspiro, Boc-protected PARP-1 inhibitor intermediate

Research Findings and Trends

  • Synthetic Utility : Tosyl and Boc-protected derivatives (e.g., ) highlight the importance of protective groups in spirocyclic compound synthesis, enabling selective functionalization.
  • Pharmacological Potential: Diazaspiro systems with heteroatoms (e.g., PARP-1 inhibitors in ) underscore their relevance in targeting DNA repair pathways, particularly in BRCA-deficient cancers.
  • Safety Considerations : Hazard classifications for diazaspiro compounds (e.g., H302, H315 ) emphasize the need for rigorous safety protocols during handling.

Biological Activity

Methyl 7,7-dimethyl-2-azaspiro[3.5]nonane-1-carboxylate is a compound of interest in medicinal chemistry due to its structural features resembling bioactive molecules. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound involves the creation of spirocyclic structures that are known for their ability to mimic natural products. The compound has been characterized by various spectroscopic methods including NMR and mass spectrometry, confirming its molecular structure and purity levels above 95% .

Pharmacological Properties

Recent studies have indicated that derivatives of spirocyclic compounds exhibit various biological activities, including:

  • GPR119 Agonism : A study highlighted the design and synthesis of 7-azaspiro[3.5]nonane derivatives as GPR119 agonists, which play a role in glucose metabolism and insulin secretion. Compound 54g from this series demonstrated significant glucose-lowering effects in diabetic rats .
  • Matrix Metalloproteinase Inhibition : Compounds related to the azaspiro framework have shown moderate inhibitory activity against matrix metalloproteinases (MMPs), particularly MMP-2. These enzymes are important in cancer progression and tissue remodeling .

Case Studies

  • GPR119 Agonists : In a study examining several derivatives, this compound was identified as a promising candidate for further development due to its favorable pharmacokinetic profile in animal models .
  • Antiproliferative Activity : Various azaspiro derivatives were tested for antiproliferative effects against cancer cell lines such as SKOV3 and A549. The results indicated that certain modifications to the azaspiro structure could enhance activity against these cell lines .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its ability to interact with specific biological targets through its unique structural features:

Modification Effect on Activity
Piperidine N-capping groupEnhanced GPR119 agonism
Aryl group substitutionIncreased antiproliferative effects
Functional group variationsAltered MMP inhibition potency

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Methyl 7,7-dimethyl-2-azaspiro[3.5]nonane-1-carboxylate to ensure high yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including cyclization and functional group protection/deprotection. For example:

  • Step 1 : Use phase transfer catalysts (e.g., tetrabutylammonium bromide) and iodo metal salts (e.g., NaI) to facilitate cyclization of linear precursors .
  • Step 2 : Optimize reaction conditions (temperature: 60–80°C, solvent: DMF or THF) to minimize side reactions .
  • Step 3 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using HPLC (>95%) .
    • Critical Factors : Control moisture levels (anhydrous conditions), stoichiometric ratios of reagents, and reaction time to prevent over-oxidation or decomposition.

Q. How is the spirocyclic structure of this compound confirmed experimentally?

  • Methodological Answer : Structural elucidation relies on:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to identify unique proton environments (e.g., spiro junction protons at δ 2.4–3.2 ppm) and carbonyl signals (δ 170–175 ppm) .
  • X-ray Crystallography : Resolve bond angles and torsional strain at the spiro center (e.g., C1-C2-C3-C4 dihedral angle ≈ 90°) .
  • Mass Spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 228.18) .

Q. What are common chemical reactions for functionalizing this spirocyclic scaffold?

  • Methodological Answer : The ester and azaspiro moieties enable diverse transformations:

  • Ester Hydrolysis : Use NaOH/MeOH/H2_2O to yield the carboxylic acid derivative .
  • N-Alkylation : React with alkyl halides (e.g., benzyl bromide) under basic conditions (K2_2CO3_3, DMF) to introduce substituents .
  • Reduction : Catalytic hydrogenation (H2_2, Pd/C) reduces the ester to a hydroxymethyl group .
    • Table : Reaction Optimization Parameters
Reaction TypeReagentsSolventYield Range
HydrolysisNaOHMeOH70–85%
N-AlkylationBnBrDMF60–75%
ReductionH2_2/Pd/CEtOAc80–90%

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in spirocyclic ring formation?

  • Methodological Answer :

  • Catalyst Screening : Test alternatives to phase transfer catalysts (e.g., crown ethers) to enhance cyclization efficiency .
  • Solvent Effects : Compare polar aprotic solvents (DMF vs. DMSO) to stabilize transition states .
  • Kinetic Studies : Use in-situ FTIR or Raman spectroscopy to monitor ring-closure rates and adjust heating profiles .
    • Case Study : Replacing NaI with KI increased yield from 65% to 82% due to improved iodide ion nucleophilicity .

Q. What strategies are employed in structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :

  • Systematic Substituent Variation : Introduce methyl, benzyl, or methoxy groups at positions 2, 7, or 9 to assess steric/electronic effects .
  • Biological Assays : Test analogs for receptor binding (e.g., sigma receptors via radioligand displacement assays) .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to predict electron density at the spiro center and correlate with activity .
    • Table : SAR Trends for Neuroactive Derivatives
SubstituentPositionBioactivity (IC50_{50}, nM)
-CH3_37120 ± 15
-Bn245 ± 8
-OCH3_39220 ± 20

Q. How can contradictory data in spectroscopic or synthetic studies be resolved?

  • Methodological Answer :

  • Reproducibility Checks : Validate NMR assignments with 2D techniques (e.g., COSY, HSQC) to resolve overlapping signals .
  • Controlled Replication : Repeat syntheses with rigorously dried solvents and inert atmospheres to isolate moisture-sensitive steps .
  • Cross-Lab Collaboration : Compare X-ray data with computational models (e.g., Mercury CCDC) to confirm crystallographic anomalies .
    • Example : Discrepancies in melting points (mp 112–118°C) were traced to polymorphism; differential scanning calorimetry (DSC) identified two distinct crystalline forms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.